molecular formula C17H25N3O4S B2855006 N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941939-18-0

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2855006
CAS No.: 941939-18-0
M. Wt: 367.46
InChI Key: BDQQXJVEZJVZRA-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound used in scientific research.

Mechanism of Action

Target of Action

The primary target of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is believed that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to protein synthesis and regulation . The downstream effects of these changes could include alterations in cellular function and growth.

Result of Action

Given its target and potential mode of action, it is likely that the compound could alter protein synthesis and regulation, leading to changes in cellular function and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

Preparation Methods

The synthesis of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of cycloheptylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired oxalamide compound. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:

    Pharmaceuticals: It is used in the development of new drugs due to its potential therapeutic properties.

    Materials Science: The compound is explored for its use in creating new materials with specific properties.

    Biology: It is used in biological studies to understand its effects on various biological pathways and processes.

    Chemistry: The compound serves as a reagent in various chemical reactions and synthesis processes.

Comparison with Similar Compounds

N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide can be compared with similar compounds such as:

    N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide: This compound has a cyclopentyl group instead of a cycloheptyl group, which may affect its chemical properties and applications.

    N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide:

    N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide: The presence of a carbamoyl group in this compound may alter its biological activity and applications.

This compound stands out due to its unique cycloheptyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c18-25(23,24)15-9-7-13(8-10-15)11-12-19-16(21)17(22)20-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQQXJVEZJVZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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